molecular formula C12H11NO3 B1581346 Ethyl 5-phenylisoxazole-3-carboxylate CAS No. 7063-99-2

Ethyl 5-phenylisoxazole-3-carboxylate

Cat. No. B1581346
CAS RN: 7063-99-2
M. Wt: 217.22 g/mol
InChI Key: DSUXKYCDKKYGKX-UHFFFAOYSA-N
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Description

Ethyl 5-phenylisoxazole-3-carboxylate is a compound with the molecular formula C12H11NO3 . It is an intermediate used in the synthesis of many drug-like molecules .


Synthesis Analysis

The synthesis of compounds similar to Ethyl 5-phenylisoxazole-3-carboxylate often involves specific reactions and protocols. For example, a related compound, ethyl 5- (4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized using ethyl 2- (4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride .


Molecular Structure Analysis

The molecule is almost planar, with the phenyl ring inclined to the isoxazole ring by 0.5 (1). The ester moiety has an extended conformation and is almost in the same plane with respect to the isoxazole ring, as indicated by the O—C—C—N torsion angle of 172.86 (18) .


Chemical Reactions Analysis

Ethyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a similar compound, at 300 nm in acetonitrile gives a carbene, which reacts with different nucleophiles.


Physical And Chemical Properties Analysis

The physical properties of Ethyl 5-phenylisoxazole-3-carboxylate can be inferred from studies on similar compounds. The crystal and molecular structure analysis provides insights into the compound’s physical state and stability under various conditions.

Scientific Research Applications

Synthesis of New Heterocycles

Ethyl 4-(cyanomethyl)-5-phenylisoxazole-3-carboxylate is a key intermediate in synthesizing new isoxazolo[3,4-c]pyridine scaffolds. This process involves catalytic hydrogenation followed by selective ring closure, leading to new ring systems with lead-like properties (Csimbók et al., 2016).

Generation of 2-Aminoalkyloxazole-5-carboxylates

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been utilized in the N-acylation process, forming 2-aminoalkyloxazole-5-carboxylates when irradiated in acetone (Cox et al., 2003).

Corrosion Inhibition in Industrial Applications

Ethyl 5-phenylisoxazole-3-carboxylate derivatives demonstrate effectiveness as corrosion inhibitors for mild steel, particularly in industrial pickling processes. Their properties were investigated using various techniques, including gravimetric analysis and electrochemical impedance spectroscopy (Dohare et al., 2017).

Photophysical Properties and Singlet Oxygen Activation

Ethyl 3-phenylisoxazole-4-carboxylate and its derivatives have been studied for their photophysical properties. These compounds, due to their unique electronic transitions, are explored as singlet-oxygen sensitizers (Amati et al., 2010).

Biomimetic Synthesis Studies

Ethyl 5-phenylisoxazole-3-carboxylate has been used in biomimetic synthesis studies, particularly in the efficient synthesis of 5-substituted isoxazole-4-carboxylic esters, which are relevant in the synthetic pathway towards α-cyclopiazonic acid (Moorthie et al., 2007).

Xanthine Oxidase Inhibition

Some derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated for their potency as xanthine oxidase inhibitors, showing significant inhibitory activity in the micromolar range. These findings are important for developing non-purine xanthine oxidase inhibitors (Wang et al., 2010).

Future Directions

Isoxazole derivatives are also important intermediates in the preparation of various heterocyclic biologically active drugs . As part of ongoing studies on isoxazole derivatives as kinase inhibitors, the title compound has been synthesized .

properties

IUPAC Name

ethyl 5-phenyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUXKYCDKKYGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341215
Record name ethyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenylisoxazole-3-carboxylate

CAS RN

7063-99-2
Record name Ethyl 5-phenylisoxazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7063-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (3.03 g, 20 mmol) and ethynylbenzene (4.39 mL, 40 mmol) in ether (80 mL) at room temperature was added a solution of triethylamine (5.58 mL, 40.0 mmol) in ether (20 mL) dropwise over 60 minutes. The reaction mixture was stirred for 2 h at room temperature and filtered. The filtrate was concentrated to give an yellow oil which was purified by flash silica gel chromatography using a mixture of ethyl acetate in hexane (0-12%) to afford ethyl 5-phenylisoxazole-3-carboxylate (3.06 g, 14.09 mmol, 70% yield) as a white solid. The compound had an HPLC retention time=2.99 minutes (YMC-Combi 4.6×50 mm S-5 ODS column) eluting with 10-90% aqueous methanol+0.2% phosphoric acid over a 4 minute gradient. MS:(M+H)=218.12. 1H NMR (400 MHz, CDCl3) δ ppm 1.45 (t, J=7.3 Hz, 3H), 4.48 (q, J=7.3, 2H), 6.93 (s, 1H), 7.45-7.53 (m, 3H), and 7.77-7.85 (m, 2H).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
4.39 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (3.03 g, 20 mmol) and ethynylbenzene (4.39 mL, 40 mmol) in ether (80 mL) at room temperature was added a solution of triethylamine (5.58 mL, 40 0 mmol) in ether (20 mL) dropwise over 60 minutes. The reaction mixture was stirred for 2 h at room temperature. The reaction mixture was filtered, and the filtrate was concentrated to a yellow oil which was purified by flash silica gel chromatography using a mixture of ethyl acetate in hexane (0-12%) to afford ethyl 5-phenylisoxazole-3-carboxylate (3.06 g, 14.09 mmol, 70% yield) as a white solid. The compound had an HPLC retention time=2.99 minutes (YMC-Combi 4.6×50 mm S-5 ODS column) eluting with 10-90% aqueous methanol +0.2% phosphoric acid over a 4 minute gradient. MS:(M+H)=218.12. 1H NMR (400 MHz, CDCl3) δ ppm 1.45 (t, J=7.3 Hz, 3H), 4.48 (q, J=7.3, 2H), 6.93 (s, 1H), 7.45-7.53 (m, 3H), and 7.77-7.85 (m, 2H).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
4.39 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.58 mL
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-phenylisoxazole-3-carboxylate

Citations

For This Compound
35
Citations
A Shaik, S Kirubakaran… - … Section E: Crystallographic …, 2017 - scripts.iucr.org
The title compound, C12H11NO3, is an intermediate used in the synthesis of many drug-like molecules. The molecule is almost planar, with the phenyl ring inclined to the isoxazole ring …
Number of citations: 6 scripts.iucr.org
S Sheng, W Sheng, Q Hu, H Qu… - Journal of Heterocyclic …, 2014 - Wiley Online Library
A regioselective 1,3‐dipolar cycloadditions of ionic liquid‐supported vinyl ethers , derived from ionic liquid‐supported α‐phenylselenomethyl ether, with ethyl cyanoformate N‐oxide …
Number of citations: 6 onlinelibrary.wiley.com
GS King, PD Magnus, HS Rzepa - Journal of the Chemical Society …, 1972 - pubs.rsc.org
The reductive cleavage of 5-phenyl-Δ2-isoxazoline-3-carboxylic acid (II; R = H) with zinc in acetic acid to give 4-phenyl-2-acetamido-γ-butyrolactone (III) is described. Oxidative …
Number of citations: 4 pubs.rsc.org
SH Watterson, J Guo, SH Spergel… - Journal of medicinal …, 2016 - ACS Publications
… , 10:1) to afford methyl 4-ethyl-5-phenylisoxazole-3-carboxylate (194 mg, 0.791 mmol, 28%). … A solution of methyl 4-ethyl-5-phenylisoxazole-3-carboxylate (194 mg, 0.839 mmol) and 1 N …
Number of citations: 25 pubs.acs.org
A Tourteau, V Andrzejak, M Body-Malapel… - Bioorganic & medicinal …, 2013 - Elsevier
Recent investigations showed that anandamide, the main endogenous ligand of CB 1 and CB 2 cannabinoid receptors, possesses analgesic, antidepressant and anti-inflammatory …
Number of citations: 45 www.sciencedirect.com
T Sakamoto, D Uchiyama, Y Kondo… - Chemical and …, 1993 - jstage.jst.go.jp
1, 3-Dipolar cycloaddition reaction of trimethylstannylacetylene with nitrile oxides yielded 3-substituted 5-(trimethylstannyl) isoxazoles. On the other hand, the same reaction of (…
Number of citations: 18 www.jstage.jst.go.jp
NR Sreenatha, BN Lakshminarayana… - Chemical Data …, 2018 - Elsevier
The title compounds C 17 H 17 NO 4 S (I) and C 17 H 17 NO 4 S(II) crystallized in the monoclinic system with the space group of P2 1/c . The dihedral angles of 8.88(2) and 10.54(13) …
Number of citations: 8 www.sciencedirect.com
M Vadivelu, S Sampath, K Muthu… - Advanced Synthesis …, 2021 - Wiley Online Library
… To a solution of ethyl 5-phenylisoxazole-3-carboxylate (3 a, 1.0 mmol) in EtOH/H 2 O (3:1 v/v), was added KOH (1.0 mmol) and heated at 60 C for 2 h. Upon completion of the reaction, …
Number of citations: 8 onlinelibrary.wiley.com
E Elzein, R Kalla, X Li, T Perry, E Parkhill… - Bioorganic & medicinal …, 2006 - Elsevier
… The resulting ethyl 5-phenylisoxazole-3-carboxylate IX was then reduced using NaBH 4 /EtOH and the primary alcohol was subsequently converted to the mesylate X (Scheme 3). 1-…
Number of citations: 53 www.sciencedirect.com
A Baglieri, L Meschisi, F De Sarlo… - European Journal of …, 2016 - Wiley Online Library
… Ethyl 5-Phenylisoxazole-3-carboxylate (2a): From 1a and phenylacetylene (43.3 mg) in 94 % yield (87.0 mg, yellowish powder) by using DABCO (0.1 equiv.)/Cu(OAc) 2 (0.05 equiv.) as …

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